(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid
CAS No.:
Cat. No.: VC13766766
Molecular Formula: C6H8F3NO2
Molecular Weight: 183.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H8F3NO2 |
|---|---|
| Molecular Weight | 183.13 g/mol |
| IUPAC Name | (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
| Standard InChI | InChI=1S/C6H8F3NO2/c7-6(8,9)4-3(5(11)12)1-2-10-4/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m1/s1 |
| Standard InChI Key | ZNSRLKAYJUJFGW-QWWZWVQMSA-N |
| Isomeric SMILES | C1CN[C@H]([C@@H]1C(=O)O)C(F)(F)F |
| SMILES | C1CNC(C1C(=O)O)C(F)(F)F |
| Canonical SMILES | C1CNC(C1C(=O)O)C(F)(F)F |
Introduction
(2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid is a chiral compound that features a unique trifluoromethyl group attached to a pyrrolidine ring structure. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development and as a building block in organic synthesis. The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can affect its interactions with biological targets, making it a valuable candidate for studying enzyme kinetics and metabolic pathways.
Synthesis Methods
The synthesis of (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid can be achieved through several methods, often involving the use of readily available starting materials. These methods typically require careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yields and selectivity for the desired stereochemistry. Techniques like NMR spectroscopy and mass spectrometry are commonly employed for characterization and confirmation of the product.
Biological Activity and Applications
Research indicates that (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid exhibits notable biological activities, making it a potential chiral building block in drug development. The trifluoromethyl group may enhance its binding affinity to proteins or enzymes, influencing metabolic pathways or enzyme kinetics. Interaction studies involving this compound often focus on its binding affinities with enzymes or receptors, which are crucial for understanding how modifications to the compound's structure affect its biological activity.
Comparison with Similar Compounds
Several compounds share structural similarities with (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid. These include:
| Compound Name | Structure | Key Features |
|---|---|---|
| (2S,3S)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid | Similar backbone but different stereochemistry | Enantiomer with potentially different biological activity |
| Proline | Pyrrolidine ring with a carboxylic acid | Naturally occurring amino acid; lacks trifluoromethyl group |
| Pyrrolidine-3-carboxylic Acid | Similar structure without trifluoromethyl substitution | Lacks enhanced lipophilicity from trifluoromethyl group |
Research Findings and Future Directions
Studies on (2R,3R)-2-(trifluoromethyl)pyrrolidine-3-carboxylic acid highlight its potential in medicinal chemistry, particularly in drug development. The unique trifluoromethyl group and specific stereochemistry contribute to distinct chemical reactivity and biological interactions compared to similar compounds. Further research is needed to fully explore its applications and to understand how modifications to its structure can enhance its biological activity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume